molecular formula C10H8BrFN2O2 B13038706 Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13038706
M. Wt: 287.08 g/mol
InChI Key: CVKNWIFEEQAYGA-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification of Ethyl 3-Bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Systematic IUPAC Name Derivation and CAS Registry Analysis

The IUPAC name This compound follows systematic nomenclature rules for fused heterocyclic systems. The parent structure, imidazo[1,2-a]pyridine , consists of a pyridine ring fused to an imidazole moiety at positions 1 and 2 of the pyridine. Substituents are numbered based on the fused ring system:

  • Bromo at position 3 (pyridine ring)
  • Fluoro at position 5 (pyridine ring)
  • Ethyl carboxylate at position 2 (imidazole ring).

The CAS Registry Number 2177263-64-6 uniquely identifies this compound, distinguishing it from positional isomers such as ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate. The registry entry confirms the substitution pattern and molecular connectivity through structural validation algorithms.

Table 1: Key Identifiers
Property Value Source
CAS Registry Number 2177263-64-6
IUPAC Name This compound
Alternative Names MFCD31652277

Molecular Formula and Weight Computational Verification

The molecular formula C₁₀H₈BrFN₂O₂ derives from the summation of atomic constituents:

  • C₁₀ : 10 carbons (pyridine, imidazole, ethyl ester)
  • H₈ : 8 hydrogens
  • Br : 1 bromine
  • F : 1 fluorine
  • N₂ : 2 nitrogens (imidazole and pyridine)
  • O₂ : 2 oxygens (carboxylate group).

The molecular weight is 287.08 g/mol , computed as:
$$
\text{MW} = (12.01 \times 10) + (1.01 \times 8) + 79.90 + 19.00 + (14.01 \times 2) + (16.00 \times 2) = 287.08 \, \text{g/mol}
$$
This matches PubChem’s mass spectrometry data for related imidazo[1,2-a]pyridine derivatives.

Table 2: Molecular Composition
Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 10 12.01 120.10
H 8 1.01 8.08
Br 1 79.90 79.90
F 1 19.00 19.00
N 2 14.01 28.02
O 2 16.00 32.00
Total 287.08

SMILES Notation Interpretation and Isomeric Considerations

The SMILES notation CCOC(=O)C1=C(N2C=CC(=C(F)C=C2)N1)Br encodes the compound’s structure unambiguously:

  • CCOC(=O) : Ethyl ester group at position 2.
  • C1=C(...)Br : Bromine substituent at position 3.
  • N2C=CC(=C(F)C=C2) : Fluorine at position 5 within the pyridine ring.

Isomeric differentiation arises from substituent positioning. For example:

  • Ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 2379918-49-5) swaps bromine and fluorine positions.
  • Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CID 139026963) places fluorine at position 7.

The imidazo[1,2-a]pyridine scaffold’s rigidity limits conformational isomerism but permits regioisomerism based on halogen placement.

Table 3: Isomeric Variants
Isomer Substituent Positions CAS Number
Ethyl 3-bromo-5-fluoro- 3-Br, 5-F 2177263-64-6
Ethyl 5-bromo-3-fluoro- 5-Br, 3-F 2379918-49-5
Ethyl 3-bromo-7-fluoro- 3-Br, 7-F 139026963

Properties

Molecular Formula

C10H8BrFN2O2

Molecular Weight

287.08 g/mol

IUPAC Name

ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-9(11)14-6(12)4-3-5-7(14)13-8/h3-5H,2H2,1H3

InChI Key

CVKNWIFEEQAYGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=N1)C=CC=C2F)Br

Origin of Product

United States

Preparation Methods

Microwave-Assisted Condensation Reaction

A prominent and efficient method involves microwave-assisted synthesis, which enhances reaction rates and yields. According to research on disubstituted imidazo[1,2-a]pyridines, the preparation uses:

  • Starting materials: 2-aminopyridines (substituted at position 5 with fluorine) and ethyl 2-chloroacetoacetate.
  • Solvent: Ethanol.
  • Reaction conditions: Microwave heating at 120 °C for approximately 20 minutes.
  • Work-up: After cooling, the reaction mixture is poured into cold water, stirred, and the precipitate filtered and dried.

This method yields the target compound in moderate to good yields (around 59-61%) depending on the exact substituents on the pyridine ring and the alkyl group on the acetoacetate ester.

Two-Step One-Pot Synthesis via Formamidine Intermediate

An alternative approach involves a two-step one-pot synthesis:

The crude product is extracted, dried, and purified by silica gel chromatography to afford ethyl imidazo[1,2-a]pyridine-3-carboxylates with various substituents, including bromo and fluoro groups.

General Notes on Halogenation and Esterification

  • The bromo substituent at position 3 is typically introduced via the use of bromo-substituted acetoacetate derivatives or by direct bromination of the imidazo[1,2-a]pyridine intermediate.
  • The fluorine atom at position 5 is incorporated by using 5-fluoro-2-aminopyridine as the starting amine.
  • Ester groups are installed through the use of ethyl esters of acetoacetates or by esterification of carboxylic acid intermediates.

Reaction Conditions and Yields Summary Table

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclocondensation 2-aminopyridine (5-fluoro), ethyl 2-chloroacetoacetate, EtOH, MW heating 120 °C 20 min 59-61 Microwave-assisted, ethanol solvent
One-pot synthesis (formamidine intermediate) 2-aminopyridine, DMF-DMA in DMF, then NaHCO3, ethyl bromoacetate 65 °C (step 1), 85 °C (step 2) 2 h + until completion Moderate to high Purification by silica gel chromatography
Bromination (if post-cyclization) NBS or other brominating agents Variable Variable Variable Alternative to using bromo-substituted acetoacetate

Research Findings and Optimization

  • Microwave-assisted synthesis significantly reduces reaction time compared to conventional heating while maintaining or improving yields.
  • The choice of base and solvent in the cyclization step is critical for optimal yield and purity. Sodium bicarbonate in DMF has been shown effective in one-pot syntheses.
  • The presence of electron-withdrawing fluorine substituents on the pyridine ring influences reactivity and regioselectivity during ring closure and halogenation steps.
  • Purification typically involves silica gel column chromatography using petroleum ether and ethyl acetate mixtures to achieve high purity products.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C10H8BrFN2O2\text{C}_{10}\text{H}_{8}\text{BrF}\text{N}_{2}\text{O}_{2} and a molecular weight of 287.08 g/mol. The presence of bromine and fluorine substituents enhances its chemical reactivity and biological activity, making it a candidate for drug development (see Table 1 for structural comparisons).

Compound Name Structural Features Unique Aspects
This compoundImidazo[1,2-a]pyridine ring with Br and FPotential for high binding affinity
Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylateSimilar halogenation patternDifferent position of fluorine
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylateBromine at a different positionPotentially different biological activity
Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylateChlorine instead of bromineVariation in reactivity due to halogen type

Research indicates that this compound interacts with various biological targets through enzyme inhibition and modulation of signaling pathways. The compound's halogen substituents are believed to enhance its binding affinity to specific receptors and enzymes.

Enzyme Inhibition Studies

A study focusing on the compound's activity against Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS) revealed that it acts as a weak inhibitor with significant inhibition percentages at varying concentrations. Specifically, it showed approximately 78% inhibition at 10 µM and 20% at 1 µM in an aminoacylation assay (PMC5120670) . This suggests potential applications in treating diseases such as human African trypanosomiasis.

Case Studies

Case Study 1: Trypanosoma brucei Methionyl-tRNA Synthetase Inhibition

In a high-throughput screening assay, this compound was evaluated for its inhibitory effects on TbMetRS. The compound was identified as a promising lead for further optimization due to its structural similarities to known inhibitors while demonstrating moderate potency.

Case Study 2: Antiparasitic Activity

Further investigations into the antiparasitic properties of the compound revealed promising results against various parasitic kinases. The unique scaffold of the imidazo[1,2-a]pyridine structure allows for targeted modifications that could enhance activity against specific parasites (ResearchGate) .

Comparative Analysis with Similar Compounds

To assess the biological activity of this compound relative to structurally similar compounds, several studies have been conducted. The following table summarizes key findings:

Compound IC50 (µM) Biological Target Activity Level
This compound~10TbMetRSModerate
Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate~15TbMetRSModerate
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate~20Various kinasesLower

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